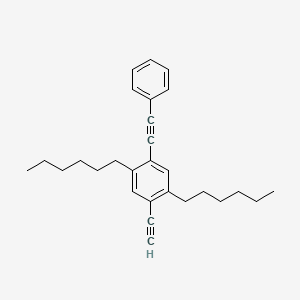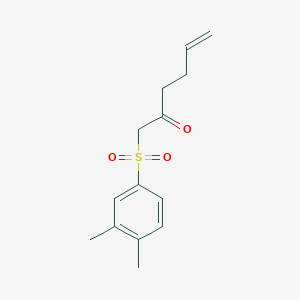![molecular formula C24H28F6O2 B14193383 1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] CAS No. 922718-38-5](/img/structure/B14193383.png)
1,1'-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] is an organic compound characterized by a decane backbone with two oxy linkages, each connecting to a benzene ring substituted with trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] typically involves the following steps:
Formation of the Decane Backbone: The decane backbone can be synthesized through a series of alkylation reactions starting from smaller alkanes or alkenes.
Introduction of Oxy Linkages: The oxy linkages are introduced via etherification reactions, where decane-1,10-diol reacts with 4-(trifluoromethyl)phenol in the presence of a strong acid catalyst such as sulfuric acid.
Final Coupling: The final coupling step involves the reaction of the intermediate product with another equivalent of 4-(trifluoromethyl)phenol under similar conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction conditions such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-substituted benzene rings, where nucleophiles such as hydroxide or amine groups replace the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxylated or aminated benzene derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Decane-1,10-diylbis(oxy)]bis[4-(trifluoromethyl)benzene] has several applications in scientific research:
Materials Science: The compound can be used as a building block for the synthesis of advanced polymers and materials with unique properties such as high thermal stability and chemical resistance.
Pharmaceuticals: Its structural features make it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Biology: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Industry: It can be utilized in the production of specialty chemicals and
Propiedades
Número CAS |
922718-38-5 |
|---|---|
Fórmula molecular |
C24H28F6O2 |
Peso molecular |
462.5 g/mol |
Nombre IUPAC |
1-(trifluoromethyl)-4-[10-[4-(trifluoromethyl)phenoxy]decoxy]benzene |
InChI |
InChI=1S/C24H28F6O2/c25-23(26,27)19-9-13-21(14-10-19)31-17-7-5-3-1-2-4-6-8-18-32-22-15-11-20(12-16-22)24(28,29)30/h9-16H,1-8,17-18H2 |
Clave InChI |
IYJQIEFUCKFIKF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(F)(F)F)OCCCCCCCCCCOC2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B14193307.png)
![4-[(5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]naphthalen-1-amine](/img/structure/B14193311.png)



![N-Hydroxy-2-{[(pyridin-3-yl)methyl]sulfamoyl}acetamide](/img/structure/B14193333.png)
![[(2,2,2-Tribromoethoxy)methyl]benzene](/img/structure/B14193342.png)
![n-(3-Acetylphenyl)-n'-[4-(4-aminothieno[3,2-c]pyridin-3-yl)phenyl]urea](/img/structure/B14193349.png)

![(2S)-2-(azidomethyl)-1-[(4-iodophenyl)methyl]pyrrolidine](/img/structure/B14193360.png)

![[({1,1,3-Tributyl-3-(2-methylhexan-3-yl)-3-[(propan-2-yl)oxy]distannoxanyl}oxy)carbonyl]oxidanide](/img/structure/B14193390.png)
![2-Amino-5-{[(5-methylpyrimidin-2-yl)amino]methyl}phenol](/img/structure/B14193398.png)

